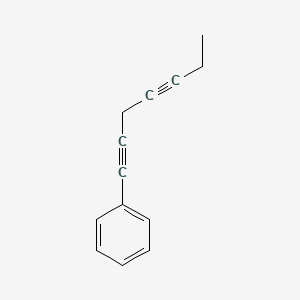

(Hepta-1,4-diyn-1-yl)benzene

説明

Structure

3D Structure

特性

CAS番号 |

888948-84-3 |

|---|---|

分子式 |

C13H12 |

分子量 |

168.23 g/mol |

IUPAC名 |

hepta-1,4-diynylbenzene |

InChI |

InChI=1S/C13H12/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2,5H2,1H3 |

InChIキー |

PLHJJXHHOOAKQB-UHFFFAOYSA-N |

正規SMILES |

CCC#CCC#CC1=CC=CC=C1 |

製品の起源 |

United States |

Advanced Spectroscopic and Structural Analysis of Hepta 1,4 Diyn 1 Yl Benzene and Its Derivatives

Spectroscopic Probing of Electronic Structure and Conjugation in Alkynyl Systems

Spectroscopic techniques are indispensable for understanding the electronic properties and the extent of conjugation in alkynyl systems. By examining the interaction of these molecules with electromagnetic radiation, detailed information about their electron distribution and energy levels can be obtained.

Ultraviolet-visible (UV/Vis) and near-infrared (NIR) spectroscopy are powerful tools for investigating the electronic transitions within conjugated systems like (Hepta-1,4-diyn-1-yl)benzene. The absorption of light in these regions corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In phenyl-substituted diynes, the extent of π-conjugation, influenced by the phenyl ring and the diyne moiety, dictates the energy of these transitions.

Theoretical studies on substituted diphenyl butadiynes have shown that the electronic absorption and emission energies can be effectively predicted using computational methods like Time-Dependent Density Functional Theory (TD-DFT). rsc.org The choice of functional, such as CAM-B3LYP, is crucial for accurately predicting charge transfer absorption and emission energies in such derivatives. rsc.org Modifications to the structure, such as the addition of alkyl or phenyl groups, can lead to shifts in the absorption spectra. ucla.edu For instance, a red shift (a shift to longer wavelengths) in the S1 ← S0 transition is often predicted with substitution, resulting from changes in the electronic structure. ucla.edu However, steric hindrance between substituents can force parts of the molecule out of plane, thereby reducing the extent of π-conjugation and potentially causing a blue shift (a shift to shorter wavelengths). ucla.edu

The solvent environment also plays a significant role in the electronic transitions. A self-consistent reaction field (SCRF) method can be employed to account for the electronic relaxation of the initial and final states in a transition, providing a more accurate calculation of absorption and emission spectra in different solvents. researchgate.net

Table 1: Representative Electronic Transitions in Phenyl-Alkynyl Systems

| Compound Family | Transition Type | Typical Wavelength Range (nm) | Influencing Factors |

|---|---|---|---|

| Phenyl-substituted diynes | π → π* | 250-400 | Substituent effects, solvent polarity, steric hindrance |

| Diphenyl butadiynes | Intramolecular Charge Transfer (ICT) | 350-500 | Torsional angle between phenyl rings, solvent polarity |

Note: The data in this table is illustrative and compiled from general knowledge of related compounds.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study chemical species that have unpaired electrons, such as free radicals. unibo.itbruker.comlibretexts.orgyoutube.com This makes it an invaluable tool for investigating radical intermediates that may form during reactions of diynes, such as polymerization or cycloaddition reactions.

The fundamental principle of EPR is analogous to that of Nuclear Magnetic Resonance (NMR), but it focuses on the magnetic properties of unpaired electrons rather than atomic nuclei. libretexts.orgyoutube.com When a paramagnetic sample is placed in a strong magnetic field, the magnetic moments of the unpaired electrons can align in two different energy states. unibo.it Irradiation with microwave frequency radiation can induce transitions between these energy levels, and the absorption of this radiation is detected. unibo.it

The resulting EPR spectrum provides a wealth of information. The g-factor, analogous to the chemical shift in NMR, can help identify the radical species. Hyperfine splitting, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H), reveals information about the electronic structure and the distribution of the unpaired electron within the molecule. unibo.it For instance, the analysis of the EPR spectrum of radical anions formed from certain platinum-diimine complexes shows hyperfine splitting from ¹⁴N and ¹H nuclei, providing insight into the coordination environment. researchgate.net Advanced techniques like Electron-Nuclear Double Resonance (ENDOR) can further resolve complex spectra and provide more precise structural information by probing the environment of the paramagnetic species. libretexts.org

Table 2: Application of EPR Spectroscopy in Studying Diyne Radical Chemistry

| Studied System | Information Obtained | Spectroscopic Technique |

|---|---|---|

| Diyne polymerization intermediates | Identification of radical species, reaction kinetics | EPR, ENDOR |

| Radical-initiated hydrothiolation of diynes | Characterization of thiyl and boryl radical adducts | EPR |

Note: This table is a conceptual representation of how EPR can be applied to diyne systems based on documented applications in related fields.

Structural Elucidation via X-ray Diffraction Studies of Analogous π-Stacked Assemblies

X-ray diffraction is a primary technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org While a crystal structure for (Hepta-1,4-diyn-1-yl)benzene itself may not be readily available, analysis of analogous π-stacked assemblies provides critical insights into the intermolecular interactions and packing motifs that govern the solid-state structure of such molecules.

In X-ray crystallography, a beam of X-rays is directed at a single crystal of the compound. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. wikipedia.org The positions and intensities of the spots in this pattern are directly related to the arrangement of atoms in the crystal lattice. By analyzing this pattern, the electron density map of the molecule can be constructed, and from this, the positions of the individual atoms can be determined with high precision.

For molecules containing aromatic rings and extended π-systems, such as phenyl-substituted diynes, π-stacking is a common and important intermolecular interaction. X-ray diffraction studies on similar compounds reveal details about these interactions, such as the distance and orientation between stacked aromatic rings. For example, studies on 1,4-bis(1,3-diazaazulen-2-yl)benzene show a nearly planar structure with one-dimensional chains formed through π–π interactions. researchgate.net The analysis of phosphatidylethanolamine structures using X-ray diffraction demonstrates how molecular structure influences the packing and phase behavior in lamellar and inverted hexagonal phases. nih.gov These studies provide a framework for understanding how molecules like (Hepta-1,4-diyn-1-yl)benzene might arrange themselves in the solid state, which in turn influences their material properties.

Table 3: Crystallographic Data for an Analogous π-Conjugated System

| Parameter | 1,4-bis(1,3-diazaazulen-2-yl)benzene |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.7828 (10) |

| b (Å) | 6.0964 (6) |

| c (Å) | 13.7994 (14) |

| β (°) | 108.353 (2) |

| Volume (ų) | 779.99 (14) |

| Z | 2 |

Data extracted from a study on a related π-conjugated system to illustrate typical crystallographic parameters. researchgate.net

Application of Advanced Spectroscopic Methods for Mechanistic Insights in Diyne Chemistry

Understanding the mechanisms of reactions involving diynes is crucial for controlling the synthesis of desired products, such as polymers or complex organic molecules. Advanced spectroscopic methods are employed to monitor these reactions in real-time, identify transient intermediates, and elucidate the reaction pathways. researchgate.net

For instance, in the study of diyne polymerization, techniques like Differential Scanning Calorimetry (DSC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to investigate the reaction kinetics. researchgate.net NMR can track the disappearance of reactants and the appearance of products over time, allowing for the determination of reaction orders and activation energies. researchgate.net In situ spectroscopic techniques are particularly powerful. For example, Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) and X-ray fluorescence have been used to monitor the step-by-step process of on-liquid surface polymerization of diynes, revealing the role of catalysts and the orientation of monomers during the reaction. nih.gov

In the context of alkyne metathesis catalyzed by molybdenum and tungsten alkylidyne complexes, a combination of NMR, UV-vis, and resonance Raman spectroscopy, supported by theoretical calculations, has been used to investigate the geometric and electronic structures of key intermediates like metallacyclobutadienes. acs.org These spectroscopic studies provide a detailed picture of the catalytic cycle and help to explain the observed reactivity and selectivity. Similarly, hydrochalcogenation reactions of 1,3-diynes, which are believed to proceed via a radical-based mechanism, can be studied using various spectroscopic techniques to identify the key radical intermediates and understand the reaction pathway. acs.org

Table 4: Spectroscopic Techniques for Mechanistic Studies in Diyne Reactions

| Reaction Type | Spectroscopic Method | Information Gained |

|---|---|---|

| Diyne Polymerization | NMR, DSC, FTIR | Reaction kinetics, activation energy, identification of functional groups |

| Gold-Catalyzed Diyne Reactions | In-situ IR, NMR | Identification of intermediates, catalyst behavior |

| Alkyne Metathesis | NMR, UV-Vis, Resonance Raman | Structure of metallacyclobutadiene intermediates, catalytic cycle details |

This table summarizes the application of various spectroscopic methods to gain mechanistic insights into different types of diyne reactions.

Theoretical and Computational Investigations of Hepta 1,4 Diyn 1 Yl Benzene and Analogous π Systems

Electronic Structure and Bonding Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to elucidate the electronic structure and bonding characteristics of π-conjugated systems like (Hepta-1,4-diyn-1-yl)benzene. DFT calculations can provide detailed insights into the molecule's geometry, orbital energies, and the nature of its chemical bonds.

For a molecule such as (Hepta-1,4-diyn-1-yl)benzene, DFT analysis would begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This process minimizes the electronic energy of the molecule, providing key structural parameters such as bond lengths and angles. Of particular interest would be the bond lengths within the phenyl ring and along the diyne chain, which can indicate the extent of electron delocalization.

Subsequent calculations would focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental to understanding the molecule's reactivity and electronic properties. For instance, the HOMO-LUMO energy gap is a crucial parameter that influences the molecule's electronic absorption and emission characteristics. In phenyl-substituted polyynes, the HOMO is typically localized on the phenyl ring and the triple bonds, while the LUMO is distributed over the entire π-system. The precise nature of this distribution would be a key outcome of a DFT study on (Hepta-1,4-diyn-1-yl)benzene.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can further dissect the electronic structure by describing the bonding in terms of localized electron-pair bonds and revealing interactions between filled and vacant orbitals. This would provide a quantitative measure of electron delocalization and conjugation between the phenyl group and the diyne moiety.

Exploration of Charge Delocalization and Electronic Modifications within Aromatic Alkynes

The interaction between the aromatic phenyl ring and the alkyne or diyne substituent is a key feature that dictates the electronic properties of molecules like (Hepta-1,4-diyn-1-yl)benzene. Computational studies on analogous aromatic alkynes consistently demonstrate significant charge delocalization between the two π-systems.

This delocalization can be visualized through the analysis of molecular orbitals and electron density maps generated from DFT calculations. The π-orbitals of the phenyl ring and the alkyne chain overlap, creating an extended conjugated system. This extended conjugation leads to a redistribution of electron density, which can be quantified using various charge analysis schemes, such as Mulliken or Natural Population Analysis (NPA).

Theoretical investigations can also explore how electronic properties are modified by the introduction of different substituents on the phenyl ring. For example, electron-donating groups (like -OCH₃ or -NH₂) would be expected to increase the electron density on the aromatic ring and enhance π-donation towards the diyne chain. Conversely, electron-withdrawing groups (such as -NO₂ or -CN) would pull electron density away from the ring and the diyne system. These electronic modifications have a direct impact on the molecule's reactivity, stability, and spectroscopic properties.

The extent of charge delocalization also influences the molecule's aromaticity. While the phenyl group is inherently aromatic, the interaction with the diyne substituent can subtly alter its aromatic character. Computational methods can quantify this by calculating aromaticity indices like the Nucleus-Independent Chemical Shift (NICS), providing a deeper understanding of the electronic interplay within the molecule.

Mechanistic Studies of Reactions Involving Diynylbenzenes

Computational chemistry provides invaluable tools for investigating the mechanisms of chemical reactions, offering insights into transition states and reaction pathways that are often difficult to probe experimentally. For diynylbenzenes, two important areas of mechanistic study are cycloaddition reactions and the behavior of radical intermediates.

Cycloaddition Reaction Pathways (e.g., [4+2] Cycloadditions)

The diyne moiety in (Hepta-1,4-diyn-1-yl)benzene can potentially participate as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. DFT calculations can be employed to model these reactions and determine their feasibility and preferred pathways.

A typical computational study would involve identifying the structures of the reactants, the transition state, and the products. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key indicator of its rate. By mapping the entire reaction coordinate, chemists can distinguish between concerted (one-step) and stepwise (multi-step) mechanisms.

For the reaction of a diynylbenzene with a diene, theoretical calculations would explore the regioselectivity (the orientation of the reactants) and stereoselectivity (the spatial arrangement of the atoms in the product). The calculated energies of the possible transition states leading to different isomers would reveal the most likely outcome of the reaction.

Characterization and Reactivity of Alkynyl Radical Intermediates

Alkynyl radicals are highly reactive species that can be involved in a variety of chemical transformations. Computational studies are essential for understanding the structure, stability, and reactivity of these transient intermediates.

In the context of (Hepta-1,4-diyn-1-yl)benzene, a radical could be formed, for example, by the homolytic cleavage of a C-H bond at the terminal alkyne. DFT calculations can be used to determine the geometry and spin density distribution of the resulting alkynyl radical. The spin density indicates the location of the unpaired electron, which is the primary site of reactivity.

Further computational studies could explore the reaction pathways available to this radical intermediate. This might include its participation in addition reactions, hydrogen abstraction, or cyclization reactions. By calculating the activation barriers for these different pathways, researchers can predict the most probable fate of the alkynyl radical under specific reaction conditions.

Prediction of Spectroscopic and Electronic Properties through Computational Modeling

Computational modeling, particularly Time-Dependent Density Functional Theory (TD-DFT), is a widely used method for predicting the spectroscopic properties of molecules. For (Hepta-1,4-diyn-1-yl)benzene, TD-DFT would be instrumental in understanding its electronic absorption spectrum.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. The calculations also provide the oscillator strength for each electronic transition, which relates to the intensity of the absorption peak. By analyzing the molecular orbitals involved in the most significant electronic transitions, it is possible to assign the character of these transitions (e.g., π → π*).

The results of these calculations can be compiled into a theoretical spectrum that can be compared with experimental data. This comparison is crucial for validating the computational methodology and for interpreting the experimental spectrum in terms of the molecule's electronic structure. For a series of analogous compounds, TD-DFT can predict trends in their spectroscopic properties, such as how λmax shifts with changes in the length of the alkyne chain or with the introduction of different substituents on the phenyl ring.

Below is a hypothetical data table illustrating the kind of information that could be generated from a TD-DFT study on (Hepta-1,4-diyn-1-yl)benzene and its analogs.

| Compound | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| (Hepta-1,4-diyn-1-yl)benzene | 285 | 0.85 | HOMO → LUMO |

| (Nona-1,4-diyn-1-yl)benzene | 295 | 0.92 | HOMO → LUMO |

| (Penta-1,4-diyn-1-yl)benzene | 278 | 0.81 | HOMO → LUMO |

This table is for illustrative purposes only and does not represent actual calculated data.

Supramolecular Assembly and Self Organization of Hepta 1,4 Diyn 1 Yl Benzene Motifs

π-Stacking Interactions in Extended Aromatic Systems

No specific research findings on π-stacking interactions involving (Hepta-1,4-diyn-1-yl)benzene are available in the current scientific literature.

Coordination-Driven Hierarchical Organization of π-Conjugated Architectures

There are no specific studies detailing the coordination-driven hierarchical organization of (Hepta-1,4-diyn-1-yl)benzene in the scientific literature.

Formation of Supramolecular Polymers and Controlled Topologies from Stacked π-Conjugated Molecules

Specific research on the formation of supramolecular polymers derived from (Hepta-1,4-diyn-1-yl)benzene has not been found in the reviewed literature.

Design Principles for Self-Assembled Extended π-Systems

While general design principles for self-assembled extended π-systems are well-established, their specific application to or illustration with (Hepta-1,4-diyn-1-yl)benzene is not documented in the available literature.

Applications of Hepta 1,4 Diyn 1 Yl Benzene and Extended Polyynes in Advanced Materials Science

Integration into Conjugated Polymers and Molecular Wires

Polyynes are distinguished from other conjugated organic molecules by their structural rigidity and linear geometry, which minimizes conformational variations that can disrupt electronic communication along the molecular backbone. aip.org This makes them exceptional candidates for use as molecular wires in nanoscale electronic and optoelectronic applications. wikipedia.orgresearchgate.net As essentially one-dimensional molecules, polyynes serve as a unique model for probing charge transport and electronic delocalization. aip.org The electronic and photophysical properties of these molecular wires can be precisely tailored by selecting the number of alkyne units and the nature of the end-groups attached to the polyyne chain. researchgate.net While the synthesis of very long, stable polyynes presents challenges, research has demonstrated that bulky end-groups can effectively protect the reactive sp-hybridized carbon chain, enabling the construction of longer and more robust structures for practical applications. wikipedia.org

Potential in Opto-Electronic Devices

The highly conjugated π-system of polyynes gives rise to unique optoelectronic properties that can be harnessed for various device applications. arxiv.org The ability to tune their characteristics through chemical synthesis allows for the design of materials with specific functionalities for use in components like light-emitting diodes, transistors, and solar cells. researchgate.net Polymer/fullerene nanocomposites, which can include polyyne-like structures, have been widely explored for optoelectronics, where the interaction between the polymer matrix and the fullerene facilitates charge transport and enhances optical features. mdpi.com

Conjugated polymers are central to the development of "plastic electronics," including organic light-emitting diodes (LEDs) and organic field-effect transistors (OFETs). researchgate.net OFETs are a key technology for flexible electronics, with applications in smart cards, large-area integrated circuits, and sensors. cam.ac.uknih.gov While research on specific polyyne-based OFETs is an emerging area, the fundamental properties of conjugated polymers are directly relevant. The performance of OFETs is evaluated by metrics such as field-effect mobility (µ), which describes the ease of charge transport, and the on/off current ratio (Ion/Ioff). nih.gov A distinct advantage of OFETs is their potential for fabrication on flexible substrates using low-cost processing techniques. nih.gov

Organic Light-Emitting Field-Effect Transistors (OLEFETs) are a hybrid technology that combines the current modulation of a transistor with the light-emitting capabilities of an LED. mdpi.com These devices are valuable for studying fundamental physical processes like charge injection, transport, and electroluminescence in organic semiconductors. mdpi.com The integration of plasmonic nanostructures into OFETs and OLETs can further enhance their performance by improving electroluminescence yields and light outcoupling efficiency. rsc.org

Conjugated poly-ynes and their metal-containing derivatives, known as poly(metalla-ynes), are being actively investigated as donor materials for the active layer in organic photovoltaic devices, or solar cells. researchgate.netbath.ac.uk These materials are attractive due to their strong light absorption, good energy conversion capabilities, and potential for low-cost fabrication. researchgate.net The power conversion efficiency (PCE) of these solar cells can be optimized by systematically modifying the chemical structure of the polyyne, such as by altering the conjugated spacers or incorporating different metal ions into the polymer backbone. researchgate.netbath.ac.uk

Research into platinum-containing polyynes (polyplatinaynes) has shown that tuning the electronic properties through side-chain functionalization can directly impact device performance. By attaching different electron-accepting groups to the side chain of a polyplatinayne, researchers were able to fine-tune the material's energy levels and absorption spectrum. polyu.edu.hk This led to a systematic increase in PCE as the strength of the electron acceptor increased, with one device achieving a PCE of 1.35% when blended with a fullerene derivative acceptor. polyu.edu.hkresearchgate.net

| Polymer Type | Device Architecture | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| Polyplatinayne with dicyanovinyl side group | Bulk Heterojunction (BHJ) with PCBM (1:4 ratio) | 1.35% | polyu.edu.hkresearchgate.net |

Research on Nonlinear Optical (NLO) Materials Based on Polyynes

Polyynes are a subject of intense study for their promising nonlinear optical (NLO) properties, particularly their third-order response. polimi.it The key figure of merit for this property is the molecular second hyperpolarizability (γ). It was theoretically predicted that the increase of γ as a function of chain length would be less pronounced for polyynes than for related polyenes. aip.orgaip.org However, experimental studies on synthesized polyynes with up to 20 consecutive triple bonds have contradicted these predictions. aip.org

The experimental results demonstrate that the γ-values for polyynes exhibit a power-law relationship with the number of acetylene repeat units (n), and the scaling exponent is substantially larger than that observed for polyenes and larger than theoretical predictions for polyynes. aip.orgaip.org Furthermore, unlike in many other conjugated systems, no saturation of the linear or nonlinear optical properties is observed as the chain length increases, suggesting that even longer polyynes could yield materials with exceptionally high NLO responses. aip.orgaip.org This makes polyynes highly attractive for development into advanced NLO materials. polimi.it

| Property | Observation | Significance |

|---|---|---|

| Molecular Second Hyperpolarizability (γ) | Exhibits a power-law increase with chain length (γ ∝ n4.28 ± 0.13) | Scaling is significantly higher than for polyenes and theoretical predictions. aip.orgaip.org |

| Saturation Behavior | No saturation of linear or nonlinear optical properties observed for up to 20 alkyne units. | Suggests potential for even greater NLO response with longer chains. aip.orgaip.org |

Development of Sensing Platforms and Security Materials

Smart polymeric materials that can alter their properties in response to external stimuli are being developed for a wide range of applications, including sensing and security. rsc.org These materials can be designed to react to various triggers, such as chemical analytes, temperature, pH, or light. nih.gov

Stimuli-responsive polymers undergo significant and often reversible changes in their physical or chemical properties when exposed to an external trigger. researchgate.net This capability is being harnessed to create advanced sensing platforms. For example, composite materials based on polyene-polyyne structures have been successfully used as resistive gas sensors. mdpi.com In one study, a non-irradiated polyene-polyyne sensor demonstrated selective detection of ammonia vapor. mdpi.comresearchgate.net By modifying the material through low-energy ion irradiation, the sensor's response could be tuned to enhance its sensitivity to other vapors, such as ethanol and water. mdpi.com This tunability highlights the potential for creating arrays of polyyne-based sensors for applications like electronic noses, which can detect and differentiate various volatile compounds in real-time. mdpi.com

Applications in Optical Super-Multiplexing and Spectral Barcoding

The unique spectral properties of extended polyynes, including (Hepta-1,4-diyn-1-yl)benzene and related structures, have positioned them as compelling materials for advanced applications in optical super-multiplexing and spectral barcoding. researchgate.netnih.govnih.gov These applications leverage the sharp and distinguishable Raman scattering signals of polyynes, which can be finely tuned by modifying their chemical structure. researchgate.net This allows for the creation of a large number of unique spectral identifiers, far exceeding the capabilities of traditional fluorescent dyes which are often limited by broad and overlapping emission spectra. researchgate.net

The core principle behind the use of polyynes in these applications lies in the rational engineering of their molecular structure to generate a wide array of distinct Raman frequencies. nih.govcaltech.edu Key strategies to achieve this "Carbon rainbow" of frequencies include altering the conjugation length of the polyyne chain, selective isotopic substitution (e.g., with ¹³C), and varying the end-capping groups. researchgate.netnih.gov For instance, phenyl-capped polyynes exhibit a nearly linear decrease in their Raman frequency as the number of conjugated triple bonds increases. nih.gov This predictable relationship allows for the systematic design of a library of Raman-active tags.

Detailed Research Findings

Research has demonstrated that by systematically modifying the structure of polyynes, a series of compounds with finely tuned and distinct vibrational frequencies can be synthesized. researchgate.net This enables the creation of tag libraries that are ideal for multiplexed imaging and barcoding. researchgate.net The Raman peak intensity of these polyynes has been shown to increase in a superlinear fashion with the extension of the conjugation length, which is a significant advantage for signal detection. nih.gov

One of the most significant applications of this technology is in combinatorial barcoding for high-throughput screening and diagnostics. nih.govgoogle.com By combining a set of distinct polyyne tags, an exceptionally large number of unique spectral barcodes can be generated. nih.gov For example, using 10 different polyyne frequencies and 3 distinguishable intensity levels for each, it is possible to create up to 3¹⁰ - 1, which equals 59,048 distinct barcodes. nih.gov These barcodes can be incorporated into polymer beads or other solid supports for use in a variety of biological assays. researchgate.netgoogle.com

The utility of these polyyne-based barcodes has been demonstrated in live-cell imaging and sorting. researchgate.net For instance, microbeads encoded with different combinations of polyynes can be used to label and track different cell populations or organelles simultaneously. researchgate.netnih.gov The narrowness of the Raman peaks minimizes spectral crosstalk, allowing for clear and unambiguous identification of each barcode. nih.gov

Data on Phenyl-Capped Polyynes

The relationship between the structure of phenyl-capped polyynes and their Raman spectroscopic properties is fundamental to their application in optical multiplexing. The following table illustrates the effect of increasing conjugation length on the Raman frequency and intensity.

| Number of Alkyne Units (n) | Compound Class | Raman Frequency (cm⁻¹) | Relative Raman Peak Intensity |

| 2 | Diyne | ~2220 | Increases superlinearly with n |

| 3 | Triyne | ~2180 | Increases superlinearly with n |

| 4 | Tetrayne | ~2140 | Increases superlinearly with n |

| 5 | Pentayne | ~2100 | Increases superlinearly with n |

| 6 | Hexayne | ~2060 | Increases superlinearly with n |

Note: The Raman frequencies are approximate values derived from graphical representations in the source material and serve to illustrate the trend. The Raman peak intensity follows a power-law dependence with the conjugation length. nih.gov

This systematic variation allows for the creation of a finely tunable palette of spectral tags. The interval of approximately 40 cm⁻¹ between successive polyyne lengths provides clear spectral separation. nih.gov

Combinatorial Barcoding Potential

The power of polyynes in spectral barcoding lies in the combinatorial approach to generating unique identifiers. The table below illustrates the exponential growth in the number of possible barcodes with an increasing number of distinct polyyne frequencies and intensity levels.

| Number of Distinct Polyyne Frequencies | Number of Intensity Levels | Total Number of Possible Barcodes |

| 10 | 3 | 59,048 |

| 15 | 3 | 14,348,906 |

| 20 | 3 | 3,486,784,400 |

This vast encoding capacity opens up possibilities for high-throughput screening, advanced diagnostics, and secure anti-counterfeiting measures. nih.govgoogle.com The ability to rapidly decode these spectral barcodes using techniques like Stimulated Raman Scattering (SRS) microscopy further enhances their practical utility in various scientific and technological fields. researchgate.netnih.gov

Catalytic Roles and Applications of Hepta 1,4 Diyn 1 Yl Benzene Derived Ligands and Complexes

Design of Alkynyl Ligands for Homogeneous and Heterogeneous Catalysis

The design of ligands is a critical aspect of modern catalysis, influencing the reactivity, selectivity, and stability of metal catalysts. Alkynyl ligands, including phenylalkynyl derivatives, offer distinct advantages in both homogeneous and heterogeneous catalysis due to their electronic properties and structural rigidity.

In homogeneous catalysis , the design of alkynyl-containing ligands, such as those incorporating a (Hepta-1,4-diyn-1-yl)benzene framework, can be tailored to modulate the electronic environment of the metal center. The π-acceptor properties of the alkyne can influence the reactivity of the metal, while the phenyl group can be functionalized to introduce additional donor atoms or chiral centers. For instance, phosphine ligands incorporating alkynyl groups have been synthesized and utilized in transition-metal-catalyzed reactions. researchgate.net The design principles for such ligands often focus on creating a specific coordination environment that promotes a desired catalytic step, such as reductive elimination or oxidative addition. The rigid nature of the alkynyl group can also be exploited to control the geometry of the resulting metal complex, which can have a profound impact on selectivity.

For heterogeneous catalysis , alkynyl ligands can be employed to functionalize solid supports or to stabilize metal nanoparticles. The strong interaction between the alkynyl group and a metal surface can provide a robust anchoring point, preventing leaching of the active metal species. Phenylalkynyl ligands can be designed with additional functional groups that allow for covalent attachment to silica or polymer supports. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.

The following table summarizes key design considerations for alkynyl ligands in catalysis:

| Catalysis Type | Design Feature | Desired Outcome |

| Homogeneous | Electronic tuning via substituents on the phenyl ring | Optimization of catalyst activity and selectivity |

| Introduction of chiral moieties | Enantioselective catalysis | |

| Rigid ligand backbone | Control over coordination geometry | |

| Heterogeneous | Functional groups for surface anchoring | Catalyst immobilization and recyclability |

| Stabilization of metal nanoparticles | Prevention of agglomeration and deactivation |

Metal-Ligand Cooperative Catalysis with Alkynyl Systems

Metal-ligand cooperativity (MLC) is a powerful concept in catalysis where both the metal center and the ligand are actively involved in the bond-making and bond-breaking steps of a catalytic cycle. wikipedia.org This bifunctional activation can lead to novel reactivity and more efficient catalytic processes. While MLC is well-established for various ligand scaffolds, the incorporation of alkynyl ligands into cooperative systems is an emerging area of interest.

In a hypothetical scenario involving a (Hepta-1,4-diyn-1-yl)benzene-derived ligand, the alkynyl moiety itself could participate in substrate activation. For example, the π-system of the alkyne could interact with a substrate through non-covalent interactions, positioning it for activation by the metal center. Furthermore, if the phenyl ring of the ligand is functionalized with a basic or acidic group, this functionality could act as a proton shuttle or a Lewis acid/base site, working in concert with the metal.

There are several modes of metal-ligand cooperativity that could be envisaged for alkynyl systems wikipedia.orgnih.govvirginia.edu:

Lewis Acidity/Basicity: A functional group on the phenyl ring could act as a Lewis base to deprotonate a substrate, while the metal center acts as a Lewis acid.

Redox Non-Innocence: The alkynyl ligand could potentially participate in redox processes, storing and releasing electrons during the catalytic cycle.

Aromatization/Dearomatization: While less common for simple phenylalkynyl ligands, more complex aromatic systems attached to the alkyne could undergo dearomatization-aromatization sequences to facilitate bond activation. researchgate.net

The development of such cooperative systems with alkynyl ligands could enable challenging transformations under milder conditions.

Application in Enantioselective Catalysis with Alkyne Substrates

Enantioselective catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance in the pharmaceutical and fine chemical industries. The design of chiral ligands is central to achieving high enantioselectivity. mdpi.commdpi.comresearchgate.netnih.gov Alkynyl-containing scaffolds, such as a chirally modified (Hepta-1,4-diyn-1-yl)benzene, offer a rigid backbone that can effectively transmit chiral information from the ligand to the catalytic site.

A chiral (Hepta-1,4-diyn-1-yl)benzene-derived ligand could be designed in several ways:

Introduction of a Chiral Center: A stereogenic center could be incorporated into the heptadiyne chain or on a substituent attached to the phenyl ring.

Atropisomerism: By introducing bulky substituents on the phenyl ring, rotation around the C-C bond connecting the phenyl group to the alkyne could be restricted, leading to atropisomers that are chiral.

Such chiral ligands could be employed in a variety of asymmetric transformations involving alkyne substrates. For example, in the rhodium-catalyzed hydrogenation of prochiral olefins, a chiral alkynylphosphine ligand could create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product. researchgate.net Similarly, in palladium-catalyzed carbon-carbon bond-forming reactions, these ligands could control the stereochemical outcome.

The following table provides hypothetical examples of enantioselective reactions where chiral (Hepta-1,4-diyn-1-yl)benzene-derived ligands could be applied:

| Reaction | Metal | Potential Role of Chiral Ligand |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Control of the facial selectivity of hydrogen addition to a double bond. |

| Asymmetric Allylic Alkylation | Palladium | Control of the stereochemistry of the nucleophilic attack on a π-allyl intermediate. |

| Asymmetric Aldol Reaction | Gold | Creation of a chiral pocket to control the approach of the enolate and aldehyde. mdpi.com |

Role of Alkynyl-Protected Metal Nanoclusters as Model Catalysts

Metal nanoclusters, composed of a precise number of metal atoms and protected by a layer of organic ligands, are excellent model systems for understanding the fundamentals of catalysis at the nanoscale. frontiersin.orgrsc.orgnih.gov Alkynyl ligands, including phenylalkynyls, have emerged as effective protecting groups for metal nanoclusters, particularly gold nanoclusters. nih.gov

Phenylalkynyl-protected gold nanoclusters have been synthesized and characterized with atomic precision. researchgate.net These well-defined nanoclusters serve as ideal model catalysts for several reasons:

Monodispersity: They have a uniform size and composition, allowing for a clear correlation between structure and catalytic activity.

Tunability: The properties of the nanoclusters can be systematically varied by changing the alkynyl ligand.

Stability: The alkynyl ligands provide stability to the metal core, preventing aggregation during catalysis.

Research has shown that alkynyl-protected gold nanoclusters exhibit catalytic activity in various reactions, such as the semihydrogenation of alkynes and the oxidation of organosilanes. nih.govresearchgate.net A key finding is that the organic ligands are not merely passive spectators but can actively promote catalysis. For instance, it has been demonstrated that organic-capped metal nanoclusters can be more active catalysts than those where the ligands have been partially or completely removed. researchgate.net

The use of (Hepta-1,4-diyn-1-yl)benzene as a protecting ligand for metal nanoclusters would allow for systematic studies into how the electronic and steric properties of the ligand influence the catalytic performance of the nanocluster.

The table below summarizes the characteristics of alkynyl-protected nanoclusters as model catalysts:

| Feature | Significance in Catalysis Research |

| Atomic Precision | Enables precise structure-activity relationships. nih.gov |

| Ligand-Tunable Properties | Allows for systematic investigation of ligand effects on catalysis. rsc.orgnih.gov |

| Enhanced Stability | Provides robust catalysts for studying reaction mechanisms. |

| Promoting Effect of Ligands | Demonstrates the active role of the ligand shell in catalysis. researchgate.net |

Future Research Directions and Emerging Trends in Hepta 1,4 Diyn 1 Yl Benzene Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies for Diynylbenzenes

The development of environmentally friendly and efficient synthetic routes is a primary focus of modern organic chemistry. arkat-usa.orgresearchgate.net For diynylbenzenes like (Hepta-1,4-diyn-1-yl)benzene, future research will likely pivot from traditional methods, which may rely on harsh conditions or expensive catalysts, towards greener alternatives. nih.gov

Key research trends will include:

Recyclable Catalysts: The use of heterogeneous catalysts, such as metals supported on graphitic carbon or polymer gels, is a promising avenue. nih.gov These systems offer the advantage of easy separation and reuse, making industrial-scale synthesis more economical and eco-friendly.

Green Solvents: A significant shift towards using water or bio-derived solvents like glycerol is anticipated. nih.govrsc.org Research efforts will aim to develop reaction conditions where diynylbenzenes can be synthesized in these media, drastically reducing the reliance on volatile organic compounds. arkat-usa.orgresearchgate.net

One-Pot Cascade Reactions: Telescoping multiple synthetic steps into a single, one-pot process is the ultimate goal for clean catalytic technologies. researchgate.net This approach improves efficiency, reduces waste, and minimizes the need for purification of intermediates. Future methodologies may involve the C-H activation of terminal alkynes for direct carboxylation or other functionalizations in a cascade sequence. researchgate.net

Energy Efficiency: The adoption of alternative energy sources, such as microwave irradiation or ultrasonication, can accelerate reaction rates and reduce energy consumption compared to conventional heating. arkat-usa.orgresearchgate.net

| Parameter | Conventional Method | Emerging Sustainable Method | Anticipated Benefit |

|---|---|---|---|

| Catalyst | Homogeneous (e.g., Palladium complexes) | Heterogeneous, Recyclable (e.g., Nano-Ag/g-C₃N₄) | Cost reduction, Waste minimization nih.gov |

| Solvent | Volatile Organic Compounds (e.g., Triethylamine) | Green Solvents (e.g., Water, Glycerol) | Reduced environmental impact, Improved safety nih.govrsc.org |

| Conditions | High temperature, Inert atmosphere | Room temperature, Under air | Energy efficiency, Simpler setup nih.gov |

| Procedure | Multi-step synthesis with isolation | One-pot cascade reaction | Higher atom economy, Less waste researchgate.net |

Advanced Computational Modeling and AI-Driven Design of Alkyne-Based Materials

Future directions in this area include:

Predictive Modeling: Using machine learning (ML) algorithms trained on existing materials data, researchers can forecast the properties of new polymers and materials incorporating the (Hepta-1,4-diyn-1-yl)benzene scaffold. techexplorist.comsciencedaily.com This includes predicting electronic, optical, and thermal characteristics. scielo.brresearchgate.net

Quantum Chemistry Simulations: Methods like Density Functional Theory (DFT) will be employed to gain deep insights into the thermodynamics and kinetics of reactions involving diynylbenzenes, such as cycloadditions, which are fundamental in materials science and bioconjugation. rsc.org These simulations can elucidate how structural modifications affect material properties. scielo.br

Accelerated Discovery: AI-driven platforms can screen vast virtual libraries of (Hepta-1,4-diyn-1-yl)benzene derivatives to identify top candidates for specific applications, such as high-energy-density polymers for energy storage. techexplorist.comsciencedaily.com This dramatically shortens the development timeline compared to traditional trial-and-error experimentation. aitenea.commdpi.com

Sustainable Design: AI can be programmed to optimize for sustainability, designing synthetic routes that minimize waste and resource consumption, thereby aligning materials innovation with environmental goals. aitenea.com

| AI/Computational Tool | Application for Diynylbenzene Materials | Predicted Outcome/Property | Potential Impact |

|---|---|---|---|

| Machine Learning (ML) | Screening of virtual polymer libraries | Energy density, Thermal stability, Band gap | Accelerated discovery of materials for electronics and energy storage sciencedaily.commdpi.com |

| Quantum Chemistry (DFT) | Simulation of reaction mechanisms | Spectroscopic properties, Reaction barriers | Understanding and optimizing synthetic pathways and material function scielo.brrsc.org |

| Neural Networks | Identification of structure-property relationships | Mechanical toughness, Response to stimuli | Design of advanced composites and responsive materials thechemicalengineer.com |

| Generative Models | De novo design of novel molecular structures | Chemical realism and synthesizability | Innovation of entirely new classes of alkyne-based materials sciencedaily.com |

Tailoring Supramolecular Architectures of Diynylbenzenes for Specific Functions

Supramolecular chemistry, which focuses on the assembly of molecules through noncovalent interactions, offers a powerful bottom-up approach to creating functional materials. nih.govnih.gov The rigid, linear nature of (Hepta-1,4-diyn-1-yl)benzene makes it an excellent candidate for constructing highly ordered supramolecular architectures.

Emerging trends are focused on:

Self-Assembled Monolayers: Research will explore the design of (Hepta-1,4-diyn-1-yl)benzene derivatives capable of self-assembling into stable, crystalline, and potentially free-standing monomolecular layers. nih.gov Such materials are highly desirable for applications in nanoelectronics and sensing.

Functional Nanoparticles: By modifying the terminal groups of the hepta-1,4-diyne chain or the benzene (B151609) ring, researchers can control the self-assembly process to form nanoparticles with specific shapes (e.g., rods, spheres) and functionalities. nih.gov This allows for the creation of materials with tunable properties for applications like functional coatings.

Hybrid Architectures: The co-assembly of diynylbenzenes with other functional molecules, such as peptides or metal-organic cages, can lead to novel hybrid materials with combined properties. These synergistic structures could find use in catalysis or as advanced composites.

Stimuli-Responsive Systems: An exciting frontier is the development of supramolecular systems based on diynylbenzenes that can assemble or disassemble in response to external stimuli like light, heat, or chemical signals, leading to smart materials.

Expanding Applications in Nanoscience and Quantum Materials

The unique electronic and structural properties of alkynes make them valuable components in the fields of nanoscience and quantum materials. openaccesspub.orgscielo.br The conjugated system of (Hepta-1,4-diyn-1-yl)benzene provides a rigid scaffold for constructing molecular-scale electronic components.

Future research will likely pursue:

Molecular Wires: The linear, conjugated structure is ideal for creating molecular wires capable of conducting electricity over short distances. Researchers will investigate electron transport through single molecules of (Hepta-1,4-diyn-1-yl)benzene and its oligomers.

Carbon-Rich Nanostructures: Diynylbenzenes serve as key building blocks for synthesizing larger, novel carbon allotropes and carbon-rich nanoarchitectures with unusual electronic and optical properties. scielo.br

Quantum Dots and 2D Materials: There is potential to incorporate diynylbenzene moieties into larger quantum materials, such as atom-thin van der Waals materials, to tune their quantum characteristics on demand. columbia.edu This could lead to new materials for telecommunications and quantum computing. columbia.edu

Conductive Polymers: Polymerization of acetylene, the simplest alkyne, yields polyacetylene, a conductive polymer. openaccesspub.org Future work will explore the polymerization of (Hepta-1,4-diyn-1-yl)benzene and its derivatives to create stable, processable conductive polymers for use in electronic devices. openaccesspub.org

Interdisciplinary Research with Biological and Environmental Sciences (excluding direct clinical/safety data)

The intersection of chemistry with life and environmental sciences opens up new avenues for the application of functional molecules like (Hepta-1,4-diyn-1-yl)benzene. unt.edu This interdisciplinary approach focuses on fundamental interactions and applications beyond the clinical scope.

Emerging areas of investigation include:

Fluorescence-Based Sensing: By functionalizing the benzene ring with appropriate chromophores, derivatives of (Hepta-1,4-diyn-1-yl)benzene could be developed as sensitive and selective fluorescent sensors for detecting environmental pollutants, such as heavy metal ions like Chromium(VI). mdpi.com

Bioconjugation and Imaging: The alkyne groups in the molecule are highly versatile functional handles for "click" chemistry reactions, such as the azide-alkyne cycloaddition. rsc.orgacs.org This allows for the attachment of diynylbenzene-based tags to biological molecules for fundamental studies in biochemical genetics or metabolomics. unt.edu

Bio-based Feedstocks: A key aspect of sustainable chemistry is the use of renewable resources. openaccesspub.org Future research will explore synthetic pathways to diynylbenzenes that start from bio-based feedstocks derived from biomass or waste streams, minimizing environmental impact. openaccesspub.org

Advanced Materials for Environmental Remediation: The development of polymeric materials based on (Hepta-1,4-diyn-1-yl)benzene could lead to new adsorbents or catalytic supports for the removal of contaminants from water or air, contributing to environmental protection technologies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Hepta-1,4-diyn-1-yl)benzene, and what are their respective advantages?

- Methodological Answer :

- Sonogashira Coupling : A palladium-catalyzed cross-coupling between terminal alkynes and aryl halides. This method offers high selectivity for triple-bond formation and compatibility with functional groups. Use purified reagents and inert atmospheres to prevent side reactions.

- Wittig-Type Reactions : For constructing conjugated diyne systems, as demonstrated in heterocyclic syntheses (e.g., ). Requires precise stoichiometric control of ylides and carbonyl precursors.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product.

- Advantages : Sonogashira is scalable for aromatic systems, while Wittig reactions excel in sterically constrained environments .

**How can spectroscopic and crystallographic techniques confirm the structure of (Hepta-1,4-diyn-1-yl)benzene?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。